Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate
CAS No.: 121582-55-6
Cat. No.: VC0049094
Molecular Formula: C13H9F3N2O4
Molecular Weight: 314.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121582-55-6 |
|---|---|
| Molecular Formula | C13H9F3N2O4 |
| Molecular Weight | 314.22 |
| IUPAC Name | methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C13H9F3N2O4/c1-22-12(21)11-9(19)6-10(20)18(17-11)8-4-2-3-7(5-8)13(14,15)16/h2-6,19H,1H3 |
| Standard InChI Key | WTLMSGGYGXMVQD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN(C(=O)C=C1O)C2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Nomenclature
Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by its distinct chemical structure and specific functional groups. The compound features a pyridazine ring with hydroxy and oxo substituents at positions 4 and 6, respectively, while a methyl carboxylate group occupies position 3, and a 3-(trifluoromethyl)phenyl group is attached at position 1. This chemical structure contributes to its unique physicochemical properties and potential biological activities. The compound is unequivocally identified by its CAS number 121582-55-6, which serves as its primary registry identifier in chemical databases and literature .
Physical and Chemical Properties
Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate exhibits well-defined physical and chemical properties that determine its behavior in various experimental and potential application settings. The compound exists as a solid at room temperature with a precisely determined melting point range of 119-121°C, indicating its relatively high purity when properly synthesized . This physical characteristic is important for quality control purposes in research settings where the compound might be utilized. The molecular weight of 314.22 g/mol places it in the mid-range for typical small molecule organic compounds, making it potentially suitable for various biological applications where molecular size affects properties such as membrane permeability .
Several important physicochemical properties have been predicted through computational methods, providing additional insights into the compound's behavior. The estimated boiling point is approximately 398.3±52.0°C, suggesting high thermal stability which could be relevant for certain chemical processes . The predicted density of 1.48±0.1 g/cm³ indicates a relatively dense molecular packing, typical for compounds containing fluorine atoms . The estimated pKa value of 4.50±1.00 suggests moderate acidity, primarily due to the hydroxy group at position 4 of the pyridazine ring . This acidity could influence the compound's solubility profile and potential interactions with biological targets.
Table 1 summarizes the key physical and chemical properties of Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate:
Synthesis and Preparation Methods
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